![molecular formula C19H10ClF3N2S B3035837 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 338749-42-1](/img/structure/B3035837.png)
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
“2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the molecular formula C19H10ClF3N2S . Its average mass is 390.809 Da and its monoisotopic mass is 390.020538 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C19H10ClF3N2S . This indicates that it contains 19 carbon atoms, 10 hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. Unfortunately, specific information about the properties of this compound, such as its melting point, boiling point, and density, was not found in the available resources .Scientific Research Applications
Antimicrobial Activity
Research into similar compounds, such as 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, has demonstrated antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Application in Plastic Industry
Compounds related to 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile have been synthesized for use as biocidal agents in the plastic industry. Their incorporation into plastics like LDPE and HDPE has been studied for antimicrobial properties (Zaiton, Assem, Arafa, Momen, & Said, 2018).
Anti-Inflammatory Activity
Derivatives of similar compounds, specifically 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone, have shown potential anti-inflammatory properties. This highlights a possible application in the development of new anti-inflammatory drugs (Karande & Rathi, 2017).
Cytotoxicity Assay
In a study on a similar compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, its cytotoxic effect against cancer cell lines was evaluated, suggesting potential applications in cancer research and therapy (Mabkhot, Aldawsari, Al-showiman, Barakat, Soliman, Choudhary, Yousuf, Hadda, & Mubarak, 2016).
Antitrypanosomal and Antimalarial Activities
Studies have shown that compounds like 2-amino-4-chlorophenyl phenyl sulfide exhibit antitrypanosomal and antimalarial activities, indicating their potential in treating tropical diseases (Parveen, Khan, Austin, Croft, Yardley, Rock, & Douglas, 2005).
Vibrational Spectroscopy for Pharmaceutical Analysis
Vibrational spectroscopic techniques have been used to characterize compounds like N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, which could be related to 2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile. This has applications in pharmaceutical analysis and drug development (Mary, Pradhan, & James, 2022).
High Refractive Index Materials
Research into thiophenyl-substituted benzidines, such as 2,2′-bis(4-chlorothiophenyl)benzidine, has led to the development of materials with high refractive indices. These materials are important in optics and electronic device manufacturing (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Chemical Synthesis and Molecular Structure
Studies on the synthesis and molecular structure of compounds with similar structures, such as 1-[(4-chlorophenyl)sulfanyl]acetone, contribute to the understanding of chemical reactions and molecular interactions, which are fundamental in chemical research and drug design (Kumar, Ramar, Perumal, Almansour, Arumugam, & Ali, 2013).
Anti-Tubercular Evaluation
Compounds such as 5-(aryl/cyclohexylsulfanyl)-2-alkoxy-4,6-diarylnicotinonitriles have shown effectiveness against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-13-6-8-14(9-7-13)26-18-15(11-24)16(19(21,22)23)10-17(25-18)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDKJRFSXURERA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142364 | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
338749-42-1 | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338749-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Chlorophenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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